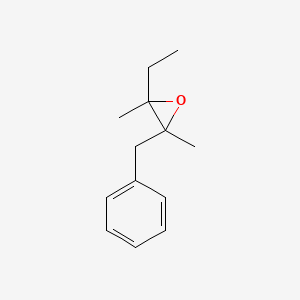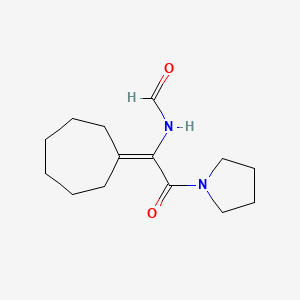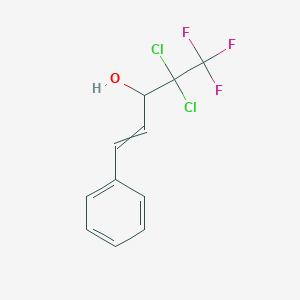
3-Bromo-2-chloro-3-methylbutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H7BrCl2O. It is a derivative of butanoyl chloride, featuring bromine, chlorine, and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-3-methylbutanoyl chloride typically involves the halogenation of 3-methylbutanoyl chloride. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-3-methylbutanoyl chloride involves its reactivity with various nucleophiles. The compound’s halogen atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and create new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloro-2-methylbutane: Similar in structure but lacks the acyl chloride functional group.
2-Chloro-3-methylbutanoyl chloride: Similar but lacks the bromine substituent.
2-Methylbutanoyl chloride: Lacks both bromine and chlorine substituents.
Uniqueness
3-Bromo-2-chloro-3-methylbutanoyl chloride is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the butanoyl chloride backbone. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
106265-05-8 |
|---|---|
Molekularformel |
C5H7BrCl2O |
Molekulargewicht |
233.92 g/mol |
IUPAC-Name |
3-bromo-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H7BrCl2O/c1-5(2,6)3(7)4(8)9/h3H,1-2H3 |
InChI-Schlüssel |
CQHLLNCSXZOVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)



